molecular formula C16H16O9 B587215 4-Methylumbelliferyl alpha-D-galacturonic acid CAS No. 67968-37-0

4-Methylumbelliferyl alpha-D-galacturonic acid

Cat. No.: B587215
CAS No.: 67968-37-0
M. Wt: 352.295
InChI Key: ARQXEQLMMNGFDU-ADVQIIOHSA-N
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Description

4-Methylumbelliferyl alpha-D-galacturonic acid is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable for various assays, particularly those involving enzyme activity. The compound has the molecular formula C₁₆H₁₆O₉ and a molecular weight of 352.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl alpha-D-galacturonic acid typically involves the esterification of 4-methylumbelliferone with alpha-D-galacturonic acid. The reaction is usually carried out under acidic conditions to facilitate the ester bond formation. Common reagents include sulfuric acid or hydrochloric acid as catalysts .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves large-scale esterification reactions similar to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl alpha-D-galacturonic acid primarily undergoes hydrolysis reactions. When exposed to specific enzymes like alpha-galactosidase, the compound is cleaved to release 4-methylumbelliferone, a fluorescent product .

Common Reagents and Conditions

Major Products

The primary product of enzymatic hydrolysis is 4-methylumbelliferone, which exhibits strong fluorescence and is easily detectable using spectrophotometric methods .

Mechanism of Action

The compound functions as a substrate for alpha-galactosidase enzymes. Upon enzymatic cleavage, the glycosidic bond between the galacturonic acid and 4-methylumbelliferone is broken, releasing the fluorescent 4-methylumbelliferone. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of alpha-galactosidase enzymes, and the pathway involves the hydrolysis of the glycosidic bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylumbelliferyl alpha-D-galacturonic acid is unique due to its specific application in detecting alpha-galactosidase activity, particularly in the context of lysosomal storage diseases. Its high sensitivity and specificity make it a preferred choice for diagnostic assays .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12+,13+,14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQXEQLMMNGFDU-ADVQIIOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858117
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-D-galactopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67968-37-0
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-D-galactopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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